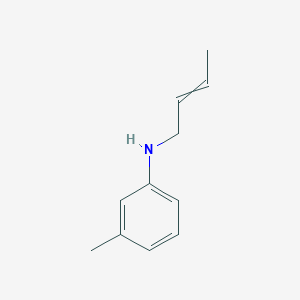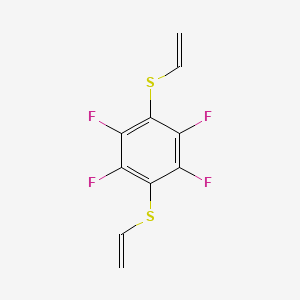
Benzene, 1,4-bis(ethenylthio)-2,3,5,6-tetrafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,4-bis(ethenylthio)-2,3,5,6-tetrafluoro- is a fluorinated aromatic compound with unique properties due to the presence of both ethenylthio and tetrafluoro substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(ethenylthio)-2,3,5,6-tetrafluoro- typically involves the introduction of ethenylthio groups and fluorine atoms onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction where fluorine atoms are introduced using fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2). The ethenylthio groups can be introduced via a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as tetrafluorobenzene. The process would include steps like halogenation, thiolation, and subsequent purification to achieve the desired product with high purity .
Types of Reactions:
Oxidation: The ethenylthio groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethenylthio groups, yielding a simpler fluorinated benzene derivative.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include simpler fluorinated benzene derivatives.
- Substitution products depend on the nucleophile used, resulting in various substituted benzene derivatives .
科学的研究の応用
Benzene, 1,4-bis(ethenylthio)-2,3,5,6-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
作用機序
The mechanism by which Benzene, 1,4-bis(ethenylthio)-2,3,5,6-tetrafluoro- exerts its effects is largely dependent on its interactions with other molecules. The ethenylthio groups can participate in various chemical reactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect molecular targets and pathways, making the compound useful in various applications .
類似化合物との比較
Benzene, 1,4-bis(methylthio)-: Similar structure but with methylthio groups instead of ethenylthio groups.
1,4-Bis(phenylethynyl)benzene: Contains ethynyl groups instead of ethenylthio groups.
Uniqueness: Benzene, 1,4-bis(ethenylthio)-2,3,5,6-tetrafluoro- is unique due to the combination of ethenylthio and tetrafluoro substituents, which impart distinct electronic and steric properties. This makes it particularly valuable in the synthesis of specialized materials and in research applications where specific reactivity is desired .
特性
CAS番号 |
148089-61-6 |
|---|---|
分子式 |
C10H6F4S2 |
分子量 |
266.3 g/mol |
IUPAC名 |
1,4-bis(ethenylsulfanyl)-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C10H6F4S2/c1-3-15-9-5(11)7(13)10(16-4-2)8(14)6(9)12/h3-4H,1-2H2 |
InChIキー |
QNXBWBMLMZIWHW-UHFFFAOYSA-N |
正規SMILES |
C=CSC1=C(C(=C(C(=C1F)F)SC=C)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
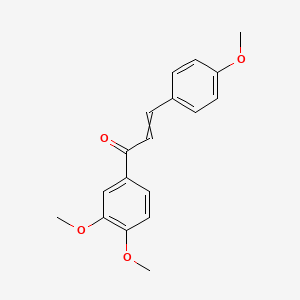
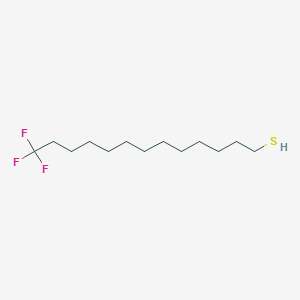
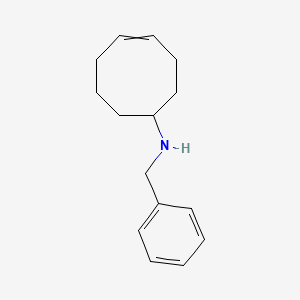
![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)
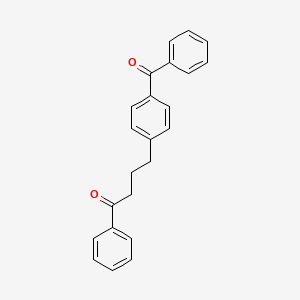

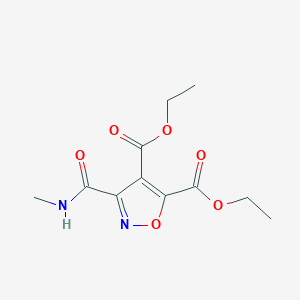
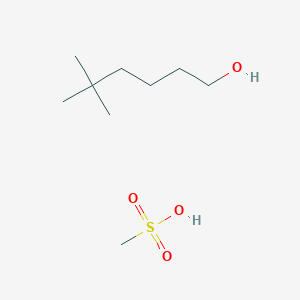
![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)
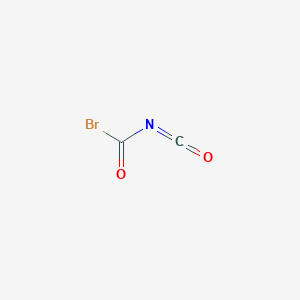
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)
